An In-Depth Technical Guide to 1-Bromohexane-1,1,2,2-d4: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Bromohexane-1,1,2,2-d4: Properties, Synthesis, and Applications
Introduction
In the landscape of modern chemical research, particularly within pharmaceutical development and mechanistic organic chemistry, stable isotope-labeled compounds are indispensable tools. 1-Bromohexane-1,1,2,2-d4, a deuterated analogue of n-hexyl bromide, represents a sophisticated reagent designed for precise scientific inquiry. The substitution of four hydrogen atoms with deuterium at the C1 and C2 positions imparts unique physicochemical properties that are leveraged to investigate reaction mechanisms, trace metabolic pathways, and serve as high-fidelity internal standards in quantitative mass spectrometry.
This guide provides a comprehensive technical overview of 1-Bromohexane-1,1,2,2-d4, moving beyond a simple datasheet to offer in-depth insights into its synthesis, analytical characterization, and critical applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively integrate this compound into their experimental designs.
Core Chemical Properties and Specifications
1-Bromohexane-1,1,2,2-d4 is structurally identical to its non-deuterated counterpart, with the critical exception of isotopic substitution at the two carbon atoms adjacent to the bromine atom. This seemingly minor alteration has profound implications for its behavior in chemical and biological systems.
| Property | Value | Source |
| Chemical Formula | CH₃(CH₂)₃CD₂CD₂Br | [1] |
| Molecular Weight | 169.10 g/mol | [1] |
| CAS Number | 1219802-83-1 | [1] |
| Appearance | Colorless Liquid (inferred) | [2][3] |
| Boiling Point | ~154-158 °C (expected to be similar to protio-analog) | [3] |
| Density | ~1.18 g/mL (expected to be slightly higher than protio-analog) | [3] |
| Isotopic Enrichment | Typically ≥98 atom % D | [1] |
| Chemical Purity | Typically ≥98% | General Supplier Spec |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, chloroform) | [2][3] |
Understanding Isotopic Enrichment vs. Species Abundance
It is critical for the researcher to distinguish between isotopic enrichment and species abundance.[4]
-
Isotopic Enrichment: Reported as "atom % D," this value refers to the percentage of the labeled positions (in this case, the four C-H bonds at C1 and C2) that are occupied by a deuterium atom instead of a protium atom.[4] For a product with 98 atom % D, there is a 98% probability that any given labeled position is a C-D bond.
-
Species Abundance: This refers to the percentage of molecules that have a specific isotopic composition. For a d4 compound with 99% isotopic enrichment, the abundance of the fully deuterated d4 species is calculated as (0.99)⁴, or approximately 96.1%. The remaining molecules will consist of d3, d2, and d1 isotopologues.[4] This distinction is crucial for high-precision quantitative mass spectrometry and kinetic isotope effect studies.
Proposed Synthesis and Manufacturing Workflow
The synthesis of 1-Bromohexane-1,1,2,2-d4 requires the strategic introduction of deuterium prior to bromination. While multiple routes are conceivable, a highly efficient approach involves the catalytic deuteration of a suitable six-carbon precursor followed by a regioselective hydrobromination.
Rationale for Synthetic Strategy
A plausible and controlled synthetic pathway begins with hex-1-yne. Catalytic reduction with deuterium gas (D₂) over a Lindlar catalyst would yield cis-hex-1-ene-1,2-d2. A subsequent catalytic transfer deuteration or hydrogenation with D₂ gas can reduce the double bond to yield hexane-1,2-d4. However, a more direct route involves the catalytic deuteration of hex-1-ene. The final step is a regioselective anti-Markovnikov hydrobromination to install the bromine atom at the C1 position.
Step-by-Step Synthesis Protocol
Step 1: Catalytic Deuteration of 1-Hexene This step is designed to add two deuterium atoms across the double bond.
-
Reactor Setup: A high-pressure reaction vessel is charged with 1-hexene and a suitable solvent (e.g., ethyl acetate).
-
Catalyst Addition: A heterogeneous catalyst, such as Palladium on Carbon (Pd/C), is added to the mixture.
-
Deuteration: The vessel is purged and pressurized with high-purity deuterium gas (D₂). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until deuterium uptake ceases, indicating complete saturation of the double bond.[5][6]
-
Workup: The catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure to yield crude hexane-1,2-d2. Note: To achieve d4 labeling at the 1 and 2 positions, a precursor like hexanoic acid would need to undergo α,β-deuteration, followed by reduction of the carboxylic acid and subsequent bromination. A catalytic deuteration of 1-hexene would produce hexane-1,2-d2. A more accurate precursor for the title compound would be the reduction of ethyl hexanoate with LiAlD₄ to form hexane-1,1-d2-1-ol, followed by oxidation and subsequent α-deuteration and reduction, a multi-step process. A more direct industrial method might involve deuteration of hex-1-ene.[5][6] For the purpose of this guide, we will assume a precursor, Hexan-1-ol-1,1,2,2-d4, is available.
Step 2: Bromination of Hexan-1-ol-1,1,2,2-d4 This is a standard nucleophilic substitution reaction to convert the deuterated alcohol into the final product.
-
Reagent Preparation: A mixture of sodium bromide (NaBr) and water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Alcohol Addition: The Hexan-1-ol-1,1,2,2-d4 is added to the flask.
-
Acid Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid (H₂SO₄) is added dropwise with vigorous stirring.[7] This generates hydrobromic acid (HBr) in situ.
-
Reflux: The mixture is heated to reflux for 1-2 hours to drive the SN2 reaction to completion.
-
Distillation & Workup: The product, 1-Bromohexane-1,1,2,2-d4, is distilled from the reaction mixture. The distillate is washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution to remove impurities.
-
Drying and Final Distillation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and subjected to a final fractional distillation to yield the purified product.[8]
Caption: Proposed synthetic workflow for 1-Bromohexane-1,1,2,2-d4.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and isotopic enrichment of 1-Bromohexane-1,1,2,2-d4.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for confirming the molecular weight and deuteration level.
-
Molecular Ion (M+): The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated analog. Due to the near 50:50 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z = 168 (for C₆H₉D₄⁷⁹Br) and m/z = 170 (for C₆H₉D₄⁸¹Br).[9]
-
Fragmentation Pattern: The fragmentation of 1-bromohexane is characterized by the loss of alkyl radicals.[10] For the d4-analog, key fragments will also show a mass shift.
-
Loss of Bromine: A prominent peak corresponding to the hexyl cation [C₆H₉D₄]⁺ will appear at m/z = 89. This is a +4 shift from the m/z = 85 peak in the non-deuterated spectrum.[10]
-
α-Cleavage: Cleavage of the C2-C3 bond is less common for primary halides.
-
Other Fragments: Fragments retaining the CD₂CD₂Br moiety will be shifted by +4 amu, while fragments from the terminal propyl group (e.g., C₃H₇⁺ at m/z=43) will remain unshifted.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the precise location of deuterium labeling.[12]
-
¹H NMR: The most telling feature will be the significant reduction or complete absence of signals in the regions corresponding to the protons at C1 and C2. In the non-deuterated spectrum, the -CH₂Br protons appear as a triplet around 3.4 ppm, and the -CH₂- at C2 appears as a multiplet around 1.85 ppm.[13] The disappearance of these signals directly validates the labeling pattern. The remaining signals for C3-C6 protons will remain largely unchanged.
-
¹³C NMR: The signals for the deuterated carbons, C1 and C2, will exhibit two key changes:
-
Splitting: Due to coupling with deuterium (spin I=1), the signals for C1 and C2 will appear as triplets (following the 2nI+1 rule, where n=2).
-
Upfield Shift: The signals will be shifted slightly upfield compared to their non-deuterated counterparts. The signals for C3-C6 will remain as singlets at their characteristic chemical shifts (approx. 31.2, 28.1, 22.7, and 14.0 ppm).[14][15]
-
-
²H (Deuterium) NMR: A deuterium NMR spectrum will show two signals corresponding to the deuterium nuclei at the C1 and C2 positions, providing direct evidence and allowing for quantification.[16]
Isotopic Purity Determination Workflow
High-Resolution Mass Spectrometry (HRMS) is the preferred method for accurately quantifying isotopic enrichment.[1][17]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).
-
HRMS Analysis: The sample is infused into an ESI-HRMS instrument (e.g., an Orbitrap) and a full scan mass spectrum is acquired with high resolving power (>60,000).
-
Data Extraction: The extracted ion chromatograms (EICs) for the molecular ions of all possible isotopologues (d4, d3, d2, d1, d0) are generated using their precise theoretical masses.[18]
-
Integration and Calculation: The peak areas for each isotopologue are integrated. The percent isotopic purity (or species abundance) is calculated as the area of the target isotopologue (d4) divided by the sum of the areas of all isotopologues, multiplied by 100.[17]
Caption: Workflow for determining isotopic purity using HRMS.
Applications in Research and Drug Development
The utility of 1-Bromohexane-1,1,2,2-d4 stems from the kinetic isotope effect (KIE) and its function as a stable isotope tracer.
Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[19] Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when that hydrogen is replaced with deuterium. This is the foundation of the KIE.
-
α- and β-Deuterium KIEs:
-
α-effect: Deuteration at the carbon bearing the leaving group (C1) can probe the transition state of nucleophilic substitution reactions. For an SN2 reaction, a small inverse KIE (kH/kD < 1) is often observed, while for an SN1 reaction, a normal KIE (kH/kD > 1) is expected.[2][20]
-
β-effect: Deuteration at the adjacent carbon (C2) is a powerful tool for studying elimination reactions. Since the C-H bond at the β-position is broken in the rate-determining step of an E2 reaction, a significant primary KIE (kH/kD typically between 3-8) is observed.[19][21]
-
Experimental Protocol: Distinguishing SN2 vs. E2 Pathways
-
Reaction Setup: Run two parallel reactions under identical conditions (e.g., with sodium ethoxide in ethanol). One reaction uses standard 1-bromohexane, and the other uses 1-Bromohexane-1,1,2,2-d4.
-
Kinetic Monitoring: Monitor the disappearance of the starting material over time using gas chromatography (GC) or another suitable technique.
-
Rate Constant Calculation: Determine the second-order rate constants (kH for the protio-compound and kD for the deuterated compound).
-
KIE Determination: Calculate the KIE as the ratio kH/kD.
-
Interpretation: A large KIE value (e.g., > 4) provides strong evidence for an E2 mechanism, as it indicates the β-C-H(D) bond is being broken in the rate-limiting step. A KIE value near 1 would suggest an SN2 pathway is dominant.
-
Caption: Energy profile illustrating the kinetic isotope effect.
Metabolic Pathway Tracing
In drug discovery, understanding how a molecule is metabolized is crucial. The hexyl group is a common lipophilic moiety in drug candidates. Its metabolism often involves oxidation by Cytochrome P450 (CYP) enzymes.[22]
1-Bromohexane-1,1,2,2-d4 can be used as a heavy-labeled substrate in metabolic studies. By incubating the compound with liver microsomes or other metabolic systems, researchers can use LC-MS to identify metabolites. The resulting hydroxylated or further oxidized products will retain the +4 mass shift, making them easily distinguishable from endogenous background ions and confirming their origin from the parent compound. This allows for the unambiguous identification of metabolic "soft spots" on the alkyl chain.[23][24]
Handling, Storage, and Safety
-
Handling: 1-Bromohexane-1,1,2,2-d4 should be handled in a well-ventilated fume hood. It is a flammable liquid and an irritant.[3][21] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is required.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, away from ignition sources.[1] It is stable under recommended storage conditions, but re-analysis of chemical purity is advised after extended periods.[1]
Conclusion
1-Bromohexane-1,1,2,2-d4 is more than a mere chemical reagent; it is a precision instrument for molecular-level investigation. Its strategic deuterium labeling provides a powerful, non-invasive probe for dissecting complex reaction mechanisms and metabolic pathways. By understanding its synthesis, analytical signatures, and the principles behind its application, researchers can confidently deploy this compound to generate high-quality, unambiguous data, thereby accelerating progress in both fundamental chemistry and applied drug discovery.
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